6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
Description
Substituent Position
- Phenyl Group Migration : Relocating the phenyl group to position 4 or 5 would yield isomers with distinct electronic profiles. For example, 4-phenyl-5-pyrrolidinyl derivatives exhibit altered lipophilicity compared to the 6-phenyl analog.
- Pyrrolidinyl Group Orientation : Substitution at position 4 instead of 5 would create a regioisomer with different hydrogen-bonding capabilities.
Ring Saturation Patterns
- 4,5-Dihydro vs. 5,6-Dihydro : Saturation between positions 5 and 6 instead of 4 and 5 would modify ring planarity and conjugation, affecting reactivity.
Table 2: Comparative analysis of positional isomers
| Isomer | Key Feature | Lipophilicity (log P)* |
|---|---|---|
| 6-Phenyl-5-pyrrolidinyl | Phenyl at 6, pyrrolidinyl at 5 | 2.04 |
| 4-Phenyl-5-pyrrolidinyl | Phenyl at 4, pyrrolidinyl at 5 | 2.79† |
| 5-Phenyl-6-pyrrolidinyl | Substituents swapped | 1.28† |
*Experimental log P values from pyridazinone studies.
†Hypothetical values based on regioisomer trends.
The original compound’s 6-phenyl-5-pyrrolidinyl configuration optimizes steric and electronic interactions, making it a focal point in medicinal chemistry.
Properties
IUPAC Name |
3-phenyl-4-pyrrolidin-1-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-10-12(17-8-4-5-9-17)14(16-15-13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLIGFIRYSYSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The phenyl and pyrrolidinyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazinone ring exhibits reactivity at electrophilic positions, particularly at the carbonyl group (C3) and adjacent carbons. Nucleophilic substitution reactions are facilitated by the electron-withdrawing effect of the carbonyl, enabling functionalization at C4 and C6 positions .
Example reaction pathway :
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Substitution at C4 : Reactivity with amines or alcohols under basic conditions to form substituted derivatives.
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Halogenation : Electrophilic halogenation (e.g., bromination) at the phenyl ring or pyridazinone core .
Ring-Opening and Recyclization
Under specific conditions, the compound undergoes ring-opening followed by recyclization to form structurally distinct heterocycles. A notable example involves its synthesis from spiro epoxide-pyrazol-3-one precursors:
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Ring-opening of spiro epoxide | Pyrrolidine, H₂O, 100°C, 0.5 h | 66% | |
| Recyclization to pyridazinone | Solvent-free, thermal activation | - |
Mechanistic insights :
-
Pyrrolidine acts as a nucleophile, attacking the epoxide to initiate ring-opening.
-
Water facilitates proton transfer, stabilizing intermediates during recyclization .
Coupling Reactions for Functionalization
The compound participates in coupling reactions to introduce pharmacophores or modify substituents. Key methods include:
Amide Coupling
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Reagents : T3P (propylphosphonic anhydride) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
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Example : Reaction with anilines to form substituted amides, enhancing biological activity .
Ester Hydrolysis
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Conditions : Acidic or basic hydrolysis of ester groups to carboxylic acids.
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Application : Intermediate step for further functionalization (e.g., coupling with amines) .
Pharmacological Modifications
Structural modifications at position 5 (pyrrolidinyl group) and position 6 (phenyl ring) influence biological activity:
| Modification Site | Biological Impact | Key Finding | Source |
|---|---|---|---|
| Position 5 | Antiplatelet activity modulation | Substitution alters IC₅₀ values | |
| Position 6 | Anti-inflammatory potency | Morpholinyl > piperidinyl derivatives |
Stability and Side Reactions
-
Hydrolysis susceptibility : The pyridazinone ring resists hydrolysis under physiological pH but degrades under strongly acidic/basic conditions.
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Side reactions : Competing pathways (e.g., over-oxidation) require controlled reaction environments .
Reaction Optimization Data
Critical parameters for high-yield transformations:
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Solvent | EtOH | 81% | |
| Base | Et₃N (2 equiv) | Maximizes efficiency | |
| Temperature | 100°C | Accelerates ring-opening |
Scientific Research Applications
Medicinal Chemistry Applications
6-Phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone serves as a significant building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity and selectivity towards specific biological targets.
Table 1: Structural Modifications and Their Effects
Pharmacological Properties
The compound exhibits a range of pharmacological effects, including:
- Antiplatelet Activity : Modifications at the 5-position of the pyridazinone structure have been shown to significantly affect platelet aggregation inhibition, making it a candidate for cardiovascular therapies .
- Analgesic and Anti-inflammatory Effects : Various derivatives of this compound have demonstrated potent analgesic effects with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Proteasome Inhibition : Recent studies have identified related pyridazinones as selective inhibitors of the Trypanosoma cruzi proteasome, suggesting potential applications in treating Chagas disease .
Case Studies
Several studies highlight the efficacy of this compound and its derivatives in various therapeutic contexts:
- Chagas Disease Treatment : A study screened a library of compounds for activity against T. cruzi, leading to the identification of a pyridazinone derivative that showed promising results in preclinical models .
- Antiplatelet Agents : Research indicated that specific substitutions on the 6-phenyl-3(2H)-pyridazinone framework could enhance its ability to inhibit platelet aggregation, providing insights into designing new cardiovascular drugs .
- Pain Management : The development of 6-phenyl derivatives with improved pharmacokinetic profiles has shown significant analgesic effects without the gastrointestinal side effects commonly associated with NSAIDs .
Mechanism of Action
The mechanism of action of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Substituent Effects on Pharmacological Activity
The pharmacological profile of pyridazinones is highly dependent on substituent positions and types:
- Position 5 Modifications: 5-Methyl Substitution: 6-Phenyl-5-methyl-3(2H)-pyridazinone derivatives exhibit enhanced cardiotonic and antiplatelet activities compared to unsubstituted analogs. For example, MCI-154 (6-[4-(4'-pyridylaminobenzene)]-4,5-dihydro-3(2H)-pyridazinone) shows potent antiplatelet aggregation (IC50: 0.36 µM) due to its methyl group at position 5 . 5-Pyrrolidinyl Substitution: The pyrrolidinyl group in 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone may improve solubility and target binding via hydrogen bonding or hydrophobic interactions. Similar compounds, like 2-(3,4-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone (molecular weight: 414.3 g/mol), demonstrate that cyclic amines at position 5 enhance metabolic stability . 5-Chloro Substitution: 5-Chloro-6-phenyl derivatives (e.g., compounds 3a-3h) are intermediates in synthesizing more complex analogs but generally show lower biological activity compared to amine-substituted derivatives .
- Position 6 Modifications: 6-Aryl Substitutions: Zardaverine (6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone) inhibits PDE III and IV, highlighting how electron-withdrawing groups at position 6 can modulate enzyme selectivity .
Structural and Physicochemical Properties
- Solubility: Pyrrolidinyl and piperidino groups improve water solubility compared to chloro or methyl substituents. For instance, 6-phenylpyridazin-3(2H)-one (PPD) has a solubility of 0.12 mg/mL in water, while amine-substituted analogs show enhanced solubilization .
Biological Activity
6-Phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyridazinone class, which is known for various therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative data.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure, characterized by the presence of both phenyl and pyrrolidinyl groups, enhances its binding affinity to these targets, potentially leading to alterations in their activity or function.
1. Anti-inflammatory and Analgesic Properties
This compound has been evaluated for its anti-inflammatory and analgesic activities. In a study involving a series of pyridazinone derivatives, compounds were screened for their ability to reduce inflammation and pain in animal models. The results indicated that derivatives similar to this compound exhibited significant analgesic effects comparable to established analgesics like ketorolac .
2. Cardiovascular Effects
Research has shown that pyridazinone derivatives can influence myocardial contractility. Specifically, compounds within this class have demonstrated stimulatory effects on heart contractions, suggesting potential applications in treating heart conditions. For instance, studies indicate that certain derivatives enhance myocardial contractility by potentiating cardiac contractions .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens. Preliminary results suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:
| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Significant | Comparable to ketorolac | Notable against S.aureus |
| 6-Phenyl-3(2H)-pyridazinone | Moderate | Lower than pyrrolidinyl derivative | Weak |
| 5-(1-Pyrrolidinyl)-3(2H)-pyridazinone | Low | Low | Moderate |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Analgesic Efficacy in Animal Models : In a controlled study involving mice subjected to acetic acid-induced pain, administration of the compound resulted in a statistically significant reduction in pain responses compared to control groups .
- Cardiac Function Improvement : A study focused on myocardial contractility showed that derivatives similar to this compound improved heart function metrics in isolated heart preparations .
- Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, with MIC values suggesting it could be developed into a therapeutic agent for bacterial infections .
Q & A
Q. What synthetic routes are commonly employed to prepare 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone and its analogs?
The synthesis typically involves Friedel-Crafts reactions and hydrazine-mediated cyclization. For example, mucochloric acid can undergo Friedel-Crafts acylation with aromatic compounds to form intermediates, which are then treated with hydrazine hydrate to yield pyridazinone cores. Subsequent alkylation or substitution at the 5-position (e.g., with pyrrolidine) is achieved using reagents like ethyl bromoacetate under reflux conditions with potassium carbonate as a base . Modifications to the 6-phenyl group (e.g., halogenation) are performed via electrophilic aromatic substitution .
Q. What key pharmacological activities are associated with this compound?
Pyridazinone derivatives exhibit antiplatelet, cardiotonic (positive inotropic), and vasodilatory properties. For instance, 6-phenyl-3(2H)-pyridazinone derivatives inhibit platelet aggregation by interfering with ADP-induced pathways, with IC₅₀ values varying based on substituents at the 5-position . Structural analogs also show systemic vasodilation and increased cardiac output, likely via phosphodiesterase-III inhibition .
Q. How is the purity and identity of synthesized derivatives validated?
Characterization relies on melting point determination, NMR (¹H/¹³C), FTIR, and HPLC. For example, intermediates like 5-chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one are confirmed via NMR chemical shifts (e.g., aromatic protons at δ 7.4–7.8 ppm) and HRMS . Purity is assessed using HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications at the 5-position influence antiplatelet activity?
Substituents such as pyrrolidine, morpholine, or halogenated groups modulate activity by altering electronic and steric properties. For example, 5-pyrrolidinyl derivatives exhibit enhanced antiplatelet effects compared to morpholine analogs due to improved binding to P2Y₁₂ receptors. Bulky substituents (e.g., benzoyl groups) reduce activity, suggesting steric hindrance at the receptor site . Quantitative structure-activity relationship (QSAR) studies reveal that electron-withdrawing groups at the 5-position correlate with higher inhibitory potency .
Q. What experimental strategies address contradictions in reported cardiotonic efficacy across studies?
Discrepancies in efficacy (e.g., inotropic vs. vasodilatory effects) arise from variations in animal models and assay conditions. To resolve this, standardized protocols using isolated guinea pig atria and Langendorff-perfused hearts are recommended. Dose-response curves should compare compounds like 6-(4-aminophenyl)-4,5-dihydro analogs to reference agents (e.g., milrinone) under controlled PDE-III inhibition assays .
Q. How can metabolic stability of pyridazinone derivatives be optimized for in vivo studies?
Metabolic degradation (e.g., hepatic oxidation of the pyrrolidine ring) is mitigated by introducing fluorine atoms or methyl groups to block cytochrome P450 activity. For instance, 5-(2,2-difluoropyrrolidinyl) derivatives show extended half-lives in rodent pharmacokinetic studies. Prodrug strategies, such as esterification of the 3-keto group, also enhance oral bioavailability .
Q. What mechanisms explain the dual antiplatelet and anti-inflammatory effects of certain analogs?
Dual activity is linked to multi-target inhibition. For example, 5-acetamide derivatives inhibit both COX-2 (via hydrophobic interactions in the catalytic pocket) and P-selectin-mediated platelet aggregation. Molecular docking studies suggest that the pyridazinone core binds to the arachidonic acid binding site of COX-2, while the 5-substituent interacts with platelet ADP receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
